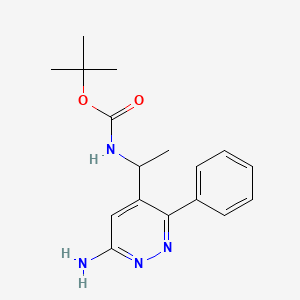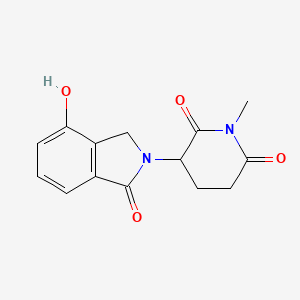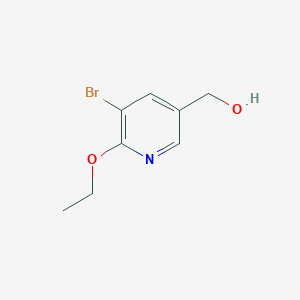![molecular formula C14H10ClF2NO3 B13931234 3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13931234.png)
3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, difluoro, methoxy, and carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including halogenation, amination, and carboxylation reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Halogenation: Introduction of chloro and fluoro groups into the biphenyl structure using halogenating agents such as chlorine and fluorine gas or their derivatives.
Amination: Introduction of the amino group through nucleophilic substitution reactions using amines.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group may yield various substituted biphenyl derivatives.
科学的研究の応用
3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 3-Amino-6-chloro-2,2’-difluoro-[1,1’-biphenyl]-4-carboxylic acid
- 3-Amino-6-chloro-2,2’-difluoro-6’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid
- 3-Amino-6-chloro-2,2’-difluoro-6’-ethoxy-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
The uniqueness of 3-Amino-6-chloro-2,2’-difluoro-6’-methoxy-[1,1’-biphenyl]-4-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H10ClF2NO3 |
|---|---|
分子量 |
313.68 g/mol |
IUPAC名 |
2-amino-5-chloro-3-fluoro-4-(2-fluoro-6-methoxyphenyl)benzoic acid |
InChI |
InChI=1S/C14H10ClF2NO3/c1-21-9-4-2-3-8(16)11(9)10-7(15)5-6(14(19)20)13(18)12(10)17/h2-5H,18H2,1H3,(H,19,20) |
InChIキー |
VOKILSTVMQVZOR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)F)C2=C(C=C(C(=C2F)N)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



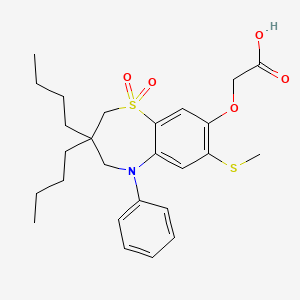

![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)

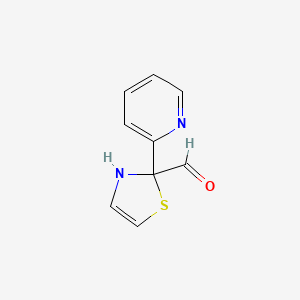
![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)
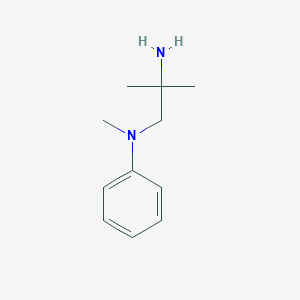
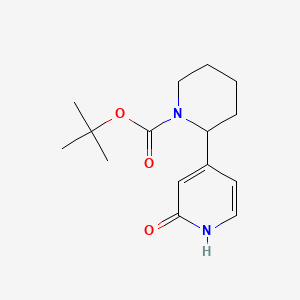
![3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
